molecular formula C22H21N5O4S B15140203 Antibacterial agent 110

Antibacterial agent 110

Cat. No.: B15140203
M. Wt: 451.5 g/mol
InChI Key: KLGUFCRMKXLKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial Agent 110 is a compound known for its potent activity against various bacterial strains, including Pseudomonas aeruginosa . It disrupts bacterial cell membranes, making it an effective agent in combating bacterial infections.

Properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

4-[[2-hydroxy-1-[2-hydroxy-3-(1-methylimidazol-2-yl)sulfanylpropyl]indol-3-yl]diazenyl]benzoic acid

InChI

InChI=1S/C22H21N5O4S/c1-26-11-10-23-22(26)32-13-16(28)12-27-18-5-3-2-4-17(18)19(20(27)29)25-24-15-8-6-14(7-9-15)21(30)31/h2-11,16,28-29H,12-13H2,1H3,(H,30,31)

InChI Key

KLGUFCRMKXLKJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of Antibacterial Agent 110 involves several steps, typically starting with the preparation of precursor compounds. The synthetic routes often include:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial production methods may involve large-scale chemical reactors where reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity .

Chemical Reactions Analysis

Reaction Pathway

4 (parent compound) → 18 (methyl ether derivative)
Mechanism : Phenol oxygen acts as a nucleophile, displacing a methyl group from dimethyl sulfate.

Key Observations

  • The phenol functionality in 4 is critical for antibacterial activity. Methylation to form 18 significantly reduced potency, as evidenced by higher MIC/MBC values compared to 4 .

  • This highlights the importance of the hydroxyl group in interacting with bacterial targets.

Reaction Pathway

19 (meta-nitro benzoyl chloride) + toluene → acylated toluene intermediate
Acylated toluene intermediate + indoline → 21 (tertiary amine)

Key Observations

  • 21 exhibited poor antibacterial activity, with MIC/MBC values 10–100x higher than 4 , underscoring the necessity of the phenol group for efficacy .

  • The synthesis avoids the phenol moiety, which may contribute to reduced bioavailability or target binding.

Table 1: MIC/MBC Values for Compounds 18 and 21

CompoundS. aureus ATCC25923S. aureus CIP6538E. faecalis ATCC51299
18 MIC: 166 μM, MBC: 1335 μMMIC: 83.5 μM, MBC: 333 μMMIC: 166 μM, MBC: 1335 μM
21 MIC: 373 μM, MBC: 1495 μMMIC: 93.5 μM, MBC: 747 μMMIC: 373 μM, MBC: 1495 μM
4 MIC: 21.3 μM, MBC: 347 μMMIC: 10.8 μM, MBC: 43.4 μMMIC: 21.7 μM, MBC: 173 μM
Data adapted from .

Key Insights

  • 18 and 21 showed MIC values 8–17x higher than 4 against S. aureus and E. faecalis.

  • The phenol group in 4 is essential for maintaining low MIC/MBC values, suggesting it facilitates target interaction or membrane permeability.

  • Structural modifications (e.g., methylation, tertiary amine formation) in 18 and 21 disrupt these properties, resulting in diminished activity.

Implications for Antibacterial Agent Design

The synthesis and testing of 18 and 21 reveal critical insights:

  • Phenol functionality : Essential for antibacterial activity, likely due to hydrogen bonding or membrane disruption.

  • Substituent effects : Alkyl or heteroatom replacements (e.g., in 18 ) reduce efficacy, emphasizing the need for judicious structural modifications.

  • Target specificity : The phenol group may enhance selective binding to Gram-positive pathogens (S. aureus, E. faecalis) while sparing Gram-negative bacteria like E. coli .

Scientific Research Applications

Antibacterial Agent 110 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Antibacterial Agent 110 exerts its effects is through the disruption of bacterial cell membranes. This leads to the leakage of cellular contents and eventual cell death. The compound targets specific components of the membrane, interfering with its integrity and function .

Comparison with Similar Compounds

Antibacterial Agent 110 is unique in its ability to disrupt bacterial membranes at low concentrations. Similar compounds include:

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